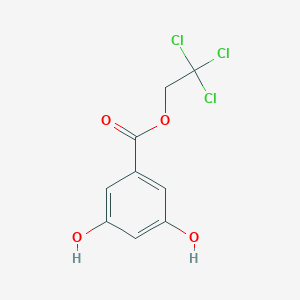

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Vue d'ensemble

Description

“2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is an organic compound . It belongs to the class of compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids .

Molecular Structure Analysis

The molecular formula of “2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is C9H7Cl3O4 . The average mass is 285.509 Da and the monoisotopic mass is 283.940979 Da .Physical And Chemical Properties Analysis

“2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is a liquid at 20°C . It should be stored at a temperature between 0-10°C . It is heat sensitive .Applications De Recherche Scientifique

Proteomics Research

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate: is utilized in proteomics research as a biochemical tool . Its properties facilitate the study of protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules . It can be used to develop new drugs by modifying its structure to improve efficacy and reduce toxicity.

Agriculture

While specific applications in agriculture are not detailed in the search results, compounds like 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate could potentially be used in the synthesis of pesticides or herbicides due to their chemical reactivity .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their potential use in biodegradation processes or as markers for environmental monitoring .

Material Science

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate: may find applications in material science, particularly in the development of novel polymers or coatings that require specific organic molecules with unique properties .

Biochemistry

This compound is significant in biochemistry for studying enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays to understand enzyme function and regulation .

Pharmacology

In pharmacology, 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate could be investigated for its pharmacokinetic properties and its potential as a prodrug that can be metabolized into an active pharmaceutical ingredient .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . Suitable protective equipment should be worn and generation of vapor or mist should be prevented .

Propriétés

IUPAC Name |

2,2,2-trichloroethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDPTHAQUCMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572657 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate | |

CAS RN |

143330-91-0 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate in dendrimer synthesis?

A1: 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate serves as a key monomer in the convergent synthesis of dendritic polyesters [, ]. Its structure allows for controlled and iterative esterification reactions, leading to the formation of branched dendritic structures. The 2,2,2-trichloroethyl ester group acts as a protecting group, enabling the selective deprotection and activation of focal points for further dendrimer growth.

Q2: How does the choice of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate impact the properties of the resulting dendrimers?

A2: Utilizing 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate in conjunction with 3,5-dihydroxybenzyl alcohol allows for the controlled incorporation of both ester and ether linkages within the dendritic framework []. This control over chemical composition directly influences the dendrimer's physicochemical properties. For instance, researchers observed that the glass transition temperatures of the resulting block copolymers were primarily determined by the ratio of ether to ester building blocks, rather than the specific geometric arrangement of these blocks within the dendrimer structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)

![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)